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Compound of Interest

Compound Name: 2-Bromo-4-fluoropyridine

Cat. No.: B1291336 Get Quote

A detailed guide for researchers and drug development professionals on the spectroscopic

characteristics of 2-Bromo-4-fluoropyridine and its structural analogs. This guide provides a

comparative analysis of their NMR, IR, and Mass Spectrometry data, supported by

experimental protocols and workflow visualizations.

This guide offers a comprehensive spectroscopic analysis of 2-Bromo-4-fluoropyridine, a key

intermediate in the synthesis of pharmaceuticals and agrochemicals. For a thorough

comparison, this guide also includes detailed spectroscopic data for three related pyridine

derivatives: 2-Bromopyridine, 4-Fluoropyridine, and the isomeric 2-Bromo-5-fluoropyridine. The

compiled data, presented in clear tabular format, is intended to aid researchers in compound

identification, characterization, and quality control.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-Bromo-4-fluoropyridine and

its selected alternatives. This data is essential for distinguishing between these structurally

similar compounds and for confirming their identity in a laboratory setting.

¹H NMR Spectral Data
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Compound Solvent
Chemical Shift (ppm) and
Coupling Constants (Hz)

2-Bromo-4-fluoropyridine CDCl₃

δ 10.39 (s, 1H), 8.70 (dd, J =

8.6, 5.5 Hz, 1H), 7.67 (d, J =

9.9 Hz, 3H), 7.48 (dd, J = 9.8,

2.3 Hz, 1H)[1]

2-Bromopyridine CCl₄

δ 8.31 (H6), 7.40 (H5), 7.46

(H4), 7.17 (H3);

J(H6,H5)=4.81,

J(H6,H4)=2.09,

J(H6,H3)=0.79,

J(H5,H4)=8.03,

J(H5,H3)=0.94,

J(H4,H3)=7.39[2]

4-Fluoropyridine Not Specified
δ 8.62 - 8.58 (2,6-positions),

7.06 - 7.02 (3,5-positions)[3]

2-Bromo-5-fluoropyridine Not Specified

Spectral data available, but

specific shifts and couplings

are not detailed in the provided

search results.[4]

¹³C NMR Spectral Data
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Compound Solvent Chemical Shift (ppm)

2-Bromo-4-fluoropyridine DMSO-d₆

δ 168.5 (d, J = 260.2 Hz),

161.4, 151.8 (d, J = 5.9 Hz),

112.4 (d, J = 16.0 Hz), 109.8

(dq, J = 15.8, 2.8 Hz)[5]

2-Bromopyridine CDCl₃
δ 150.3, 142.4, 138.6, 128.4,

122.8[6][7]

4-Fluoropyridine DMSO-d₆

Spectral data is available but

specific shifts are not provided

in the search results.[8]

2-Bromo-5-fluoropyridine Not Specified

Spectral data available, but

specific shifts are not detailed

in the provided search results.

[9]

¹⁹F NMR Spectral Data
Compound Solvent Chemical Shift (ppm)

2-Bromo-4-fluoropyridine DMSO-d₆ δ -103.8[5]

4-Fluoropyridine Not Specified Not available in search results.

2-Bromo-5-fluoropyridine Not Specified Not available in search results.

Infrared (IR) Spectral Data

Validation & Comparative

Check Availability & Pricing
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Compound Technique
Key Absorption Bands
(cm⁻¹)

2-Bromo-4-fluoropyridine Neat
1662, 1577, 1178, 1033, 997,

953, 822, 752, 630[5]

2-Bromopyridine Neat (ATR-IR)

Key peaks can be found in

publicly available spectral

databases.[5]

4-Fluoropyridine Not Specified Not available in search results.

2-Bromo-5-fluoropyridine Not Specified Not available in search results.

Mass Spectrometry Data
Compound Ionization Method

Molecular Ion (m/z) and
Key Fragments

2-Bromo-4-fluoropyridine ESI [M+H]⁺ = 238.2[1]

2-Bromopyridine Electron Ionization

M⁺˙ at m/z 157/159, key

fragments at m/z 78 ([M-Br]⁺)

and 51.[10]

4-Fluoropyridine GC-MS

Spectral data is available but

specific fragmentation is not

detailed.[6]

2-Bromo-5-fluoropyridine Not Specified Not available in search results.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure

reproducibility and accurate data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh 5-10 mg of the purified pyridine derivative.

Validation & Comparative
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Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean, dry NMR tube.

Ensure the sample is fully dissolved; sonication may be used to aid dissolution if necessary.

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift

referencing.

Instrumentation and Data Acquisition (¹H, ¹³C, and ¹⁹F NMR):

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal

resolution.

¹H NMR:

Acquire a standard one-dimensional proton spectrum.

Typical spectral width: -2 to 12 ppm.

Number of scans: 16-64, depending on the sample concentration.

¹³C NMR:

Acquire a proton-decoupled carbon spectrum.

Typical spectral width: 0 to 200 ppm.

A higher number of scans (e.g., 1024 or more) is generally required due to the low natural

abundance of the ¹³C isotope.

¹⁹F NMR:

Acquire a proton-decoupled fluorine spectrum.

The spectral width should be set to cover the expected range for fluorinated aromatic

compounds (e.g., -100 to -180 ppm).

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1291336?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infrared (IR) Spectroscopy (Attenuated Total Reflectance
- ATR)
Sample Preparation:

Ensure the ATR crystal is clean and a background spectrum has been recorded.

Place a small amount of the liquid sample directly onto the ATR crystal. For solid samples,

ensure good contact with the crystal surface.

Data Acquisition:

Record the spectrum over a typical range of 4000 to 400 cm⁻¹.

Co-add 16 to 32 scans to improve the signal-to-noise ratio.

The instrument software will automatically ratio the sample spectrum against the background

to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Sample Preparation:

For Electrospray Ionization (ESI), dissolve a small amount of the sample in a suitable solvent

(e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

For Electron Ionization (EI), the sample is typically introduced via a direct insertion probe or

after separation by gas chromatography (GC-MS).

Data Acquisition:

ESI-MS: Infuse the sample solution into the ESI source. Acquire the mass spectrum in

positive ion mode to observe the [M+H]⁺ ion.

EI-MS: The sample is vaporized and bombarded with electrons (typically at 70 eV). The

resulting ions and fragment ions are separated by their mass-to-charge ratio. The presence

of bromine will result in a characteristic M+2 isotope pattern of nearly equal intensity.

Validation & Comparative

Check Availability & Pricing
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Experimental Workflow and Signaling Pathways
To visualize the logical flow of spectroscopic analysis, the following diagrams are provided.
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Caption: Workflow for the spectroscopic analysis of pyridine derivatives.

This guide serves as a practical resource for the spectroscopic characterization of 2-Bromo-4-
fluoropyridine and its analogs, facilitating efficient and accurate identification in a research

and development setting. The comparative data and standardized protocols aim to support the

synthesis and quality assessment of these important chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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